N(6)-Monobutyryladenosine
Description
N(6)-Monobutyryladenosine is an adenosine derivative modified at the N6 position with a butyryl group (C₄H₇O). It is identified as a metabolite in human blood, though its concentration remains unquantified in available studies . Structurally, adenosine consists of a purine base (adenine) linked to a ribose sugar. Current evidence suggests its presence in normal physiological conditions, but its specific biological roles require further investigation .
Properties
CAS No. |
4662-11-7 |
|---|---|
Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]butanamide |
InChI |
InChI=1S/C14H19N5O5/c1-2-3-8(21)18-12-9-13(16-5-15-12)19(6-17-9)14-11(23)10(22)7(4-20)24-14/h5-7,10-11,14,20,22-23H,2-4H2,1H3,(H,15,16,18,21)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
NFFYGAVXFCQEOT-FRJWGUMJSA-N |
SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyms |
N(6)-monobutyryladenosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares key structural and chemical attributes of N(6)-Monobutyryladenosine with other N6-modified adenosine analogs:
Key Observations :
- Substituent Size and Polarity: this compound’s butyryl group is larger and more hydrophobic than the methyl group in m6A or the aromatic benzyl group in N6-Benzyladenosine. This likely affects membrane permeability and protein binding.
- Functional Implications : Smaller substituents (e.g., methyl in m6A) are associated with RNA regulatory roles, while bulkier groups (e.g., benzyl) are often used in synthetic inhibitors .
Key Differences :
- m6A vs.
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